1-Methoxy-2-acetamidofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-acetamidofluorene is an organic compound with the molecular formula C16H15NO2 It is a derivative of fluorene, characterized by the presence of a methoxy group and an acetamido group attached to the fluorene core
Preparation Methods
The synthesis of 1-Methoxy-2-acetamidofluorene typically involves multiple steps, starting with the fluorene core. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of fluorene to introduce an acyl group.
Reduction: The acyl group is then reduced to form an alkane.
Methoxylation: The nitro group is replaced with a methoxy group.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale production, such as the use of micro-reaction devices to improve efficiency and yield .
Chemical Reactions Analysis
1-Methoxy-2-acetamidofluorene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Common substitution reactions include halogenation and nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-2-acetamidofluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-acetamidofluorene involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, influencing various biochemical processes. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-Methoxy-2-acetamidofluorene can be compared to other similar compounds, such as:
2-Acetamidofluorene: Lacks the methoxy group, which affects its chemical and biological properties.
1-Methoxy-2-propanol: Shares the methoxy group but has a different core structure and applications.
Properties
CAS No. |
6893-20-5 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(1-methoxy-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C16H15NO2/c1-10(18)17-15-8-7-13-12-6-4-3-5-11(12)9-14(13)16(15)19-2/h3-8H,9H2,1-2H3,(H,17,18) |
InChI Key |
BUGWBNQYWZPCFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.